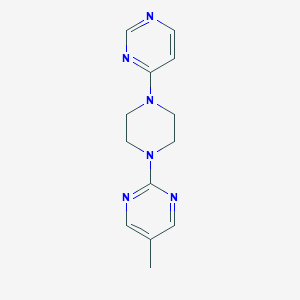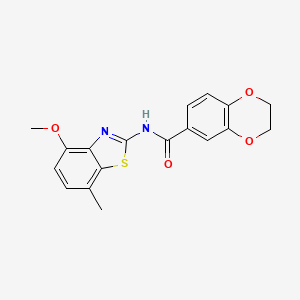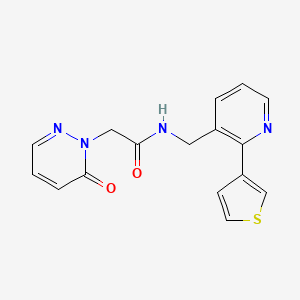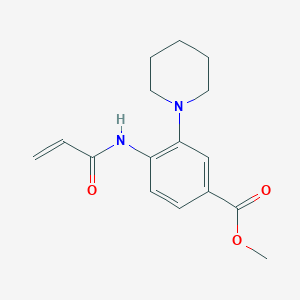
5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves the inhibition of kinase activity. It binds to the ATP-binding site of the kinase and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and metastasis, which is the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine in lab experiments is its potent inhibitory activity against several kinases. This makes it an ideal candidate for studying the role of these kinases in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine. One possible direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the study of the compound's potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new drug delivery systems that can improve the solubility and bioavailability of the compound is also an area of future research.
Métodos De Síntesis
The synthesis of 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves a multi-step process. The first step involves the reaction of 2-chloro-5-methylpyrimidine with piperazine in the presence of a base to form 2-(4-piperazin-1-yl)pyrimidine. This intermediate is then reacted with 4-chloropyrimidine in the presence of a base to yield 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine.
Aplicaciones Científicas De Investigación
5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against several kinases, including PI3Kα, mTOR, and DNA-PK. These kinases play a crucial role in various cellular processes, including cell growth, proliferation, and survival. Therefore, 5-Methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has the potential to be developed as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
5-methyl-2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-11-8-15-13(16-9-11)19-6-4-18(5-7-19)12-2-3-14-10-17-12/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERATMHCUVFKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)
![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)
![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)


![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)





![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)
